Ethyl(2-methanesulfonylethyl)amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

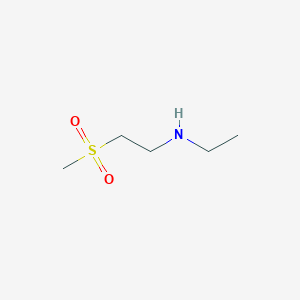

Ethyl(2-methanesulfonylethyl)amine is an organic compound that belongs to the class of amines It features an ethyl group attached to a 2-methanesulfonylethyl group through an amine linkage

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl(2-methanesulfonylethyl)amine typically involves the nucleophilic substitution reaction of ethylamine with a suitable sulfonyl halide, such as methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows: [ \text{CH}_3\text{SO}_2\text{Cl} + \text{CH}_3\text{CH}_2\text{NH}_2 \rightarrow \text{CH}_3\text{SO}_2\text{CH}_2\text{CH}_2\text{NH}\text{CH}_2\text{CH}_3 + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically with oxidizing agents like hydrogen peroxide or potassium permanganate, to form sulfone derivatives.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding amine.

Substitution: It can participate in nucleophilic substitution reactions where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are often conducted in the presence of a base.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Corresponding amine.

Substitution: Various substituted amines, alcohols, or thiols depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Applications

Ethyl(2-methanesulfonylethyl)amine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are utilized in the development of drugs targeting inflammatory diseases and cancer.

- Anti-inflammatory Agents : The compound is involved in synthesizing immunomodulators that inhibit phosphodiesterase-4 (PDE4), which plays a significant role in inflammatory responses. One notable application is in the synthesis of Apremilast, a drug for treating psoriasis and psoriatic arthritis, demonstrating its therapeutic potential in managing chronic inflammatory conditions .

- Cancer Therapeutics : As a pharmaceutical intermediate, it is also linked to compounds with anti-tumor activity. Research indicates that derivatives of this compound can yield effective agents against various cancer types .

Organic Synthesis

In organic chemistry, this compound acts as a versatile building block for synthesizing more complex molecules.

- Synthesis of Sulfonamides : The compound is frequently used to produce sulfonamide derivatives, which are important in medicinal chemistry for their antibacterial properties. The sulfonyl group enhances the reactivity of amines, facilitating the formation of diverse sulfonamide structures suitable for drug development .

- Chiral Synthesis : Its role in creating chiral intermediates is significant, particularly in asymmetric synthesis processes where enantiomerically pure compounds are desired. This application is critical for producing pharmaceuticals with specific biological activities .

Materials Science

This compound finds applications beyond pharmaceuticals and organic synthesis; it also plays a role in materials science.

- Corrosion Inhibitors : The compound's cationic nature allows it to act as an effective corrosion inhibitor in various industrial applications. Its ability to form protective films on metal surfaces helps mitigate corrosion, making it valuable in industries such as oil and gas .

- Surfactants : In formulations for cleaning agents and personal care products, this compound can function as a surfactant. Its amphiphilic properties enable it to reduce surface tension, enhancing the effectiveness of cleaning products .

Case Study 1: Synthesis of Apremilast

A study highlighted the process of synthesizing Apremilast using this compound as an intermediate. The synthesis involved several steps including coupling reactions and enamine hydrolysis, showcasing the compound's utility in developing complex pharmaceutical agents aimed at treating inflammatory diseases .

Case Study 2: Corrosion Inhibition

Research demonstrated that formulations containing this compound effectively inhibited corrosion on steel surfaces exposed to aggressive environments. The protective mechanism was attributed to the formation of a stable film that prevented corrosive agents from reaching the metal substrate .

Mécanisme D'action

The mechanism of action of Ethyl(2-methanesulfonylethyl)amine involves its interaction with various molecular targets, depending on its application. In chemical reactions, it acts as a nucleophile, participating in substitution and addition reactions. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.

Comparaison Avec Des Composés Similaires

Ethylamine: A simpler amine with a similar ethyl group but lacking the sulfonyl group.

Methanesulfonylethylamine: Similar structure but without the ethyl group.

N-Ethylmethanesulfonamide: Contains both ethyl and sulfonyl groups but in a different arrangement.

Activité Biologique

Ethyl(2-methanesulfonylethyl)amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, detailing its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a sulfonamide group, which is known to enhance the biological activity of compounds through various mechanisms. The general structure can be represented as follows:

This compound is a derivative of ethylamine, where the ethyl group is substituted with a methanesulfonyl moiety, providing unique chemical properties that contribute to its biological activities.

Antimicrobial Activity

Research indicates that compounds with sulfonamide groups exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. For instance, studies have shown that related sulfonamide compounds demonstrate antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values typically ranging from 125 to 1000 μg/mL .

| Compound | Bacterial Strains Tested | MIC (μg/mL) |

|---|---|---|

| This compound | S. aureus, E. coli | 250-500 |

| Standard (Amoxicillin) | S. aureus, E. coli | 32-64 |

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have demonstrated that similar sulfonamide derivatives exhibit cytotoxic effects against various cancer cell lines including HepG2 (liver cancer) and PC12 (neuroblastoma). These compounds often show IC50 values in the micromolar range, indicating their effectiveness in inhibiting cancer cell proliferation .

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 | 10-20 |

| PC12 | 15-25 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds containing sulfonamide groups often act as inhibitors of bacterial enzymes such as dihydropteroate synthase, which is crucial for folate synthesis in bacteria.

- Cell Cycle Disruption : In cancer cells, these compounds may induce apoptosis or inhibit cell cycle progression through interaction with specific cellular pathways.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that sulfonamide derivatives can increase ROS levels in cells, leading to oxidative stress and subsequent cell death in cancerous cells .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Antimicrobial Efficacy : A study conducted on a series of sulfonamide derivatives revealed that this compound exhibited superior activity against multidrug-resistant strains of E. coli compared to standard antibiotics .

- Anticancer Research : In a comparative study involving various sulfonamide derivatives, this compound demonstrated notable cytotoxicity against HepG2 cells, with an IC50 value significantly lower than that of traditional chemotherapeutics .

Propriétés

IUPAC Name |

N-ethyl-2-methylsulfonylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2S/c1-3-6-4-5-9(2,7)8/h6H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IINVIBZCXWVCAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCS(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.